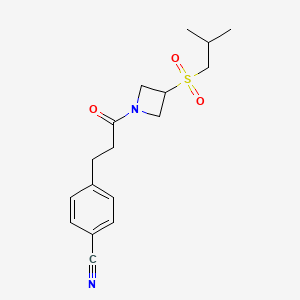
4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile, also known as IBT-972, is a chemical compound that has been identified as a potential drug candidate for the treatment of various diseases. This compound belongs to the class of sulfonyl azetidines and has been found to have promising biological activities.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Azetidinones, including compounds structurally related to "4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile," have been synthesized and evaluated for their antimicrobial activities. A study by Prajapati and Thakur (2014) described the synthesis of novel azetidinones and their evaluation against various bacterial and fungal strains, demonstrating their potential in antimicrobial therapy (Prajapati & Thakur, 2014).
Structure-Activity Relationships
The structure-activity relationship of azetidinones, especially concerning their antimicrobial and enzymatic inhibition properties, has been a subject of research. Finke et al. (1995) conducted studies on beta-lactam inhibitors of human leukocyte elastase, exploring the effects of varying the alkyl groups at the C-3 position of azetidin-2-ones. Their work contributed to understanding how structural changes influence the activity of these compounds (Finke et al., 1995).
Catalytic Applications
Research has also focused on the catalytic applications of azetidinone derivatives. Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, highlighting the potential of azetidinone derivatives in asymmetric synthesis (Wang et al., 2008).
Propriétés
IUPAC Name |
4-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-10-19(11-16)17(20)8-7-14-3-5-15(9-18)6-4-14/h3-6,13,16H,7-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLDKOFYHQTSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


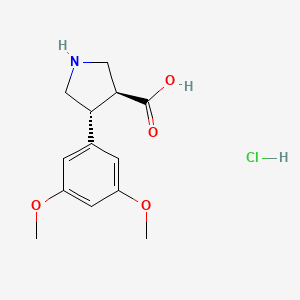
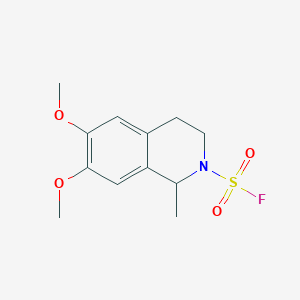
![N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704326.png)
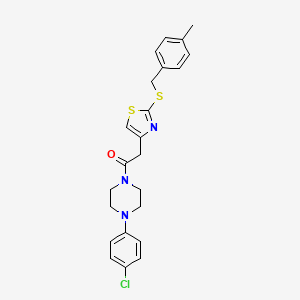
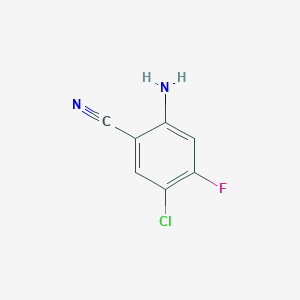

![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2704336.png)
![6-({2-[(3-cyanobenzoyl)amino]ethyl}thio)-N-phenylnicotinamide](/img/structure/B2704337.png)
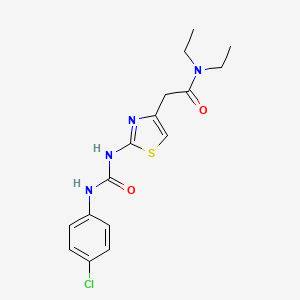


![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2704344.png)
